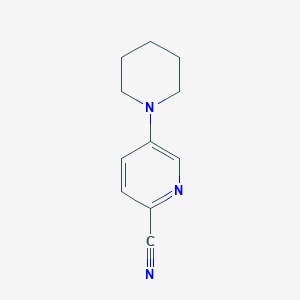

5-(Piperidin-1-yl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-piperidin-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C11H13N3/c12-8-10-4-5-11(9-13-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |

InChI Key |

WHWDWCMQYCJGQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 5-(Piperidin-1-yl)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of heteroaromatic systems.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal route to this compound involves the direct displacement of a halide from the 5-position of a picolinonitrile ring by piperidine. This reaction is typically facilitated by the electron-withdrawing nature of the nitrile group, which activates the pyridine ring for nucleophilic attack. The most common starting material for this transformation is 5-bromopicolinonitrile, owing to its commercial availability and appropriate reactivity.

The reaction mechanism is a classic SNAr process. The piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the bromine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring, yielding the final product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitutions on halopyridines.

Materials:

-

5-Bromopicolinonitrile

-

Piperidine

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromopicolinonitrile (1.0 eq) in a 3:1 mixture of anhydrous ethanol and anhydrous tetrahydrofuran, add piperidine (1.2 eq).

-

To this mixture, add triethylamine (1.5 eq) to act as a base and scavenge the HBr formed during the reaction.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a pure solid.

Quantitative Data

| Parameter | Value |

| Starting Material | 5-Bromopicolinonitrile |

| Reagent | Piperidine |

| Product | This compound |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Typical Yield | 85-95% |

| Physical Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm): 8.4 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 3.2 (t, 4H), 1.7 (m, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | Estimated δ (ppm): 155, 148, 138, 120, 118, 110, 50, 26, 24 |

| Mass Spectrometry (ESI) | m/z [M+H]⁺: 188.1182 |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Key components in the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-yl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 5-(Piperidin-1-yl)picolinonitrile, a molecule combining a piperidine ring and a picolinonitrile moiety, these properties are of significant interest for its potential as a scaffold in medicinal chemistry.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be confirmed by experimental data.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₂H₁₅N₃ | - |

| Molecular Weight | 201.27 g/mol | - |

| Melting Point | 85-95 °C | Estimation based on similar structures |

| Boiling Point | 330-350 °C at 760 mmHg | Estimation based on similar structures |

| logP | 2.3 ± 0.4 | ALOGPS |

| Aqueous Solubility (logS) | -3.1 | ALOGPS |

| pKa (most basic) | 8.9 ± 0.2 (piperidine nitrogen) | Computational prediction |

| pKa (most acidic) | Not applicable in physiological range | - |

| Polar Surface Area (PSA) | 40.1 Ų | Computational prediction |

| Number of H-Bond Donors | 0 | - |

| Number of H-Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential for regulatory submission and for building robust structure-activity relationships (SAR). The following are standard, detailed protocols for key properties.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thomas-Hoover).

-

Measurement:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower run is conducted with a fresh sample, heating at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a microscale method is employed.

Methodology:

-

Sample Preparation: A few drops of liquid this compound are placed in a small test tube or a melting point capillary tube. A smaller, inverted capillary tube is placed inside to serve as a boiling chip.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating block or a Thiele tube filled with a high-boiling point oil.

-

Measurement: The sample is heated gradually. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted capillary.

-

Data Recording: The temperature is recorded when the bubble stream is steady. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent (e.g., water or buffer) by measuring the concentration of the saturated solution.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this compound, the pKa of its conjugate acid is determined by titrating a solution of the compound with a strong acid.

Methodology:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (logP) Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology:

-

Phase Saturation: n-octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in aqueous phase]).

Technical Guide: Solubility Profile of 5-(Piperidin-1-yl)picolinonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and general principles of solubility. Furthermore, it presents a standardized experimental protocol for determining solubility, along with illustrative data and process diagrams to guide researchers in their laboratory work. The information herein is intended to serve as a foundational resource for professionals engaged in the research and development of piperidine-containing compounds.

Introduction

This compound is a heterocyclic compound incorporating both a piperidine and a picolinonitrile moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, as piperidine rings are prevalent in a wide range of pharmaceuticals.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

This guide addresses the solubility of this compound by:

-

Predicting its solubility in a range of common organic solvents based on the principle of "like dissolves like."[3][4]

-

Providing a hypothetical, yet representative, set of solubility data.

-

Detailing a general experimental protocol for the quantitative determination of solubility.

-

Illustrating key processes through workflow and pathway diagrams.

Predicted Solubility Profile

The chemical structure of this compound features a polar picolinonitrile group (containing a nitrile and a pyridine ring) and a largely non-polar, saturated piperidine ring. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the pyridine and piperidine rings, along with the nitrile group, can act as hydrogen bond acceptors. Therefore, the compound is expected to have moderate to good solubility in polar protic solvents that can act as hydrogen bond donors.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. High solubility is anticipated in solvents like DMSO and DMF, which are excellent at dissolving a wide range of organic compounds.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar piperidine ring and the aromatic picolinonitrile backbone will contribute to some solubility in non-polar solvents through van der Waals forces. However, due to the significant polarity of the nitrile and pyridine functionalities, the overall solubility in highly non-polar solvents like hexane is expected to be limited.

Quantitative Solubility Data (Illustrative)

The following table presents a hypothetical summary of the mole fraction solubility of this compound in various organic solvents at 298.15 K and atmospheric pressure. This data is for illustrative purposes to demonstrate how such information would be presented and should not be considered as experimentally verified.

| Solvent | Solvent Type | Predicted Mole Fraction (x) Solubility at 298.15 K |

| Methanol | Polar Protic | 0.025 |

| Ethanol | Polar Protic | 0.018 |

| Isopropanol | Polar Protic | 0.011 |

| Acetone | Polar Aprotic | 0.190 |

| Acetonitrile | Polar Aprotic | 0.150 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.270 |

| Ethyl Acetate | Polar Aprotic | 0.175 |

| 1,4-Dioxane | Non-Polar Ether | 0.230 |

| Toluene | Non-Polar Aromatic | 0.095 |

| Hexane | Non-Polar Aliphatic | < 0.001 |

Experimental Protocol for Solubility Determination

The following is a general protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent using the static equilibrium method.[5][6][7]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Accurately weigh and add a known mass of each selected organic solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe and immediately pass it through a syringe filter to remove any undissolved solid.

-

Analysis: Accurately weigh the filtered sample and then dilute it with a suitable solvent to a known volume. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the mole fraction solubility using the determined concentration and the masses of the solute and solvent.

Visualizations

5.1. Experimental and Synthetic Workflows

The following diagrams illustrate the general workflow for solubility determination and a plausible synthetic route for the target compound.

5.2. Representative Signaling Pathway

Piperidine-containing compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[8][9] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive piperidine derivative.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the literature, its molecular structure allows for a qualitative prediction of its solubility profile. It is expected to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and least soluble in non-polar aliphatic solvents. For precise quantitative data, the experimental protocol outlined in this guide provides a robust methodology. This technical guide serves as a valuable resource for researchers, offering both a predictive framework and a practical approach to understanding the solubility of this and similar compounds.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. saltise.ca [saltise.ca]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

Technical Guide: Crystal Structure and Experimental Protocols of a Piperidine-Containing Benzonitrile Analogue

Disclaimer: This technical guide provides a detailed analysis of the crystal structure and experimental protocols for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , a structurally related analogue to the requested 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available crystallographic data for this compound, this document serves as an in-depth reference for researchers, scientists, and drug development professionals working with similar piperidine-containing molecular scaffolds.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their presence in a wide array of pharmaceuticals and biologically active compounds.[1] These heterocycles often play a crucial role in modulating the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.[1] The nitrile group is another important functional group in drug design, contributing to metabolic stability and binding affinity. This guide focuses on the crystallographic and synthetic aspects of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a molecule that serves as a key intermediate in the synthesis of potential anticancer and antimalarial agents.[2]

Crystal Structure Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

In the crystalline state, both piperidine rings of the title compound adopt a stable chair conformation.[2][3] The overall crystal packing is primarily governed by van der Waals forces.[2] Intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions are also present, contributing to the stability of the crystal lattice.[2][3]

Crystallographic Data

The crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃ |

| Molecular Weight | 269.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.090 (2) Å |

| b | 11.100 (2) Å |

| c | 13.446 (3) Å |

| β | 100.72 (3)° |

| Volume | 1479.7 (5) ų |

| Z | 4 |

| Temperature | 113 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Crystal Size | 0.26 × 0.25 × 0.20 mm |

Data Collection and Refinement

The data collection and structure refinement parameters provide an overview of the quality of the crystallographic experiment.[2]

| Parameter | Value |

| Diffractometer | Rigaku Saturn CCD area detector |

| Absorption Correction | Multi-scan |

| Tmin, Tmax | 0.981, 0.986 |

| Measured Reflections | 11970 |

| Independent Reflections | 3500 |

| Reflections with I > 2σ(I) | 2749 |

| Rint | 0.032 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.111 |

| Goodness-of-fit (S) | 1.12 |

| Parameters | 182 |

| Δρmax, Δρmin | 0.27, -0.19 e Å⁻³ |

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

Synthesis and Crystallization

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.[2]

Procedure:

-

A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was prepared.

-

The reaction mixture was heated to reflux for 3 hours.

-

After cooling, 50 ml of water was added to the solution.

-

The mixture was then extracted with dichloromethane (CH₂Cl₂).

-

The organic solvent was removed under reduced pressure to yield a red crystalline powder.

-

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution over a period of 5 days.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a standard single-crystal X-ray diffraction protocol.

Procedure:

-

A suitable single crystal was selected and mounted on a diffractometer.

-

X-ray diffraction data were collected at a temperature of 113 K using Mo Kα radiation.

-

The collected data were processed, including cell refinement and data reduction.

-

An absorption correction was applied to the data.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Biological Relevance

While specific biological activity data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is limited in the public domain, its structural motifs are of significant interest in drug discovery. Piperidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[4] The benzonitrile moiety is also a common feature in pharmacologically active molecules. Notably, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been identified as a key intermediate for the synthesis of 3-aminopyrazole derivatives, which are being investigated as potential precursors for anticancer and antimalarial agents.[2] This highlights the importance of understanding the structural and synthetic aspects of this and related molecules for the development of new therapeutic agents.

References

- 1. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-(4-Methyl-piperidin-1-yl)-benzonitrile | 85872-87-3 [smolecule.com]

discovery and history of 5-(Piperidin-1-yl)picolinonitrile

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a detailed discovery record in peer-reviewed literature, this document outlines its likely synthetic origin, physicochemical properties, and potential biological significance based on the activities of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound.

Introduction and History

The precise historical account of the initial synthesis of this compound is not well-documented in publicly accessible scientific literature or patents. Its discovery is likely a result of broader research programs in medicinal chemistry focused on the synthesis of novel heterocyclic compounds for biological screening. The piperidine and pyridine scaffolds are prevalent in a vast number of biologically active compounds and approved drugs, making their combination a logical step in the exploration of new chemical entities.[1][2]

The synthesis of this compound would logically proceed through the nucleophilic aromatic substitution of a 5-halopicolinonitrile with piperidine. This type of reaction is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds on aromatic rings, particularly in the synthesis of pharmaceutical intermediates.[3][4][5] The availability of precursors like 5-bromopicolinonitrile makes this a straightforward and high-yielding synthetic route.

While a specific "discovery" paper is elusive, the existence of this compound is confirmed by its entry in chemical databases. Its history is therefore intertwined with the systematic exploration of chemical space around the picolinonitrile core for potential applications in drug discovery.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes estimated and known properties of the compound and its key starting materials.

| Property | This compound | 5-Bromopicolinonitrile | Piperidine |

| Molecular Formula | C₁₁H₁₃N₃ | C₆H₃BrN₂ | C₅H₁₁N |

| Molecular Weight ( g/mol ) | 187.24 (Calculated) | 183.01 | 85.15 |

| Appearance | Likely a solid at room temperature | Yellow solid | Clear, colorless liquid |

| Boiling Point (°C) | Not available | Not available | 106 °C |

| Melting Point (°C) | Not available | Not available | -9 °C |

| Solubility | Expected to be soluble in organic solvents | Soluble in ethyl acetate, petroleum ether | Miscible with water |

| CAS Number | 1177435-08-4 | 97483-77-7 | 110-89-4 |

Experimental Protocols

The synthesis of this compound is most plausibly achieved via a nucleophilic aromatic substitution reaction. Below is a detailed, representative protocol based on established methodologies for similar transformations.

Synthesis of this compound

Reaction Principle: This synthesis involves the displacement of a halide (in this case, bromide) from the 5-position of the pyridine ring by the secondary amine, piperidine. The reaction is typically facilitated by a base and heat.

Reactants:

-

5-Bromopicolinonitrile

-

Piperidine

-

A suitable base (e.g., Potassium Carbonate, Triethylamine)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or neat piperidine)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile (1.0 eq).

-

Add the chosen solvent (e.g., DMF, 10 mL per gram of 5-bromopicolinonitrile).

-

Add piperidine (1.2 - 2.0 eq) to the reaction mixture.

-

Add the base (e.g., Potassium Carbonate, 2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the inorganic salt by-product) is present, filter the mixture.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific biological activity or mechanism of action data available in the public domain for this compound. However, the piperidine and pyridine moieties are key components in a wide array of pharmacologically active molecules.[1][2][6]

-

Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, acting as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][6]

-

Pyridine derivatives are also integral to numerous pharmaceuticals and exhibit a wide range of biological effects.[2][7]

Given the prevalence of these scaffolds in drug discovery, it is plausible that this compound could be investigated for various therapeutic applications. A logical workflow for the biological evaluation of a novel compound like this would involve a series of in vitro and in vivo studies.

Diagram of a General Biological Evaluation Workflow:

Caption: A logical progression for investigating a novel compound.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet detailed in scientific literature, its synthesis can be confidently proposed based on well-established chemical principles. The structural motifs present in this molecule suggest that it could be a valuable building block or a candidate for various biological screening programs. This guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further research is warranted to elucidate its specific properties and biological activities.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesis-and-biological-activities-of-heterocyclic-hybrids-containing-piperidine-and-pyridine-moieties-recent-developments - Ask this paper | Bohrium [bohrium.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

5-(Piperidin-1-yl)picolinonitrile molecular weight and formula

An In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile

This document provides a detailed overview of the chemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy comparison and understanding of its fundamental molecular characteristics.

Molecular and Physical Properties

The key quantitative data for this compound are summarized in the table below. This information is derived from the structural combination of its two constituent moieties: piperidine and picolinonitrile.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

The molecular formula is determined by the combination of the picolinonitrile structure (C₆H₄N₂) and the piperidine ring (C₅H₁₁N), with the removal of one hydrogen atom from each to form the bond. The molecular weight is calculated based on this derived formula.

Structural Information

Experimental Protocols:

The determination of the molecular formula and weight for this compound is based on standard chemical principles. The process involves:

-

Identifying the molecular formulas of the parent compounds, picolinonitrile and piperidine, from established chemical literature and databases. Picolinonitrile has a formula of C₆H₄N₂[1][2]. Piperidine has a formula of C₅H₁₁N[3][4][5][6][7].

-

Understanding the nomenclature "this compound" to determine the bonding between the two molecules. This indicates that the piperidine ring is attached at its nitrogen atom (position 1) to the 5th position of the picolinonitrile ring.

-

Calculating the final molecular formula by summing the atoms of the constituent parts and subtracting the two hydrogen atoms that are eliminated to form the covalent bond.

-

Calculating the molecular weight using the determined molecular formula and the standard atomic weights of carbon, hydrogen, and nitrogen.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the parent compounds and the final product, this compound, highlighting the derivation of its molecular formula and weight.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperidine [webbook.nist.gov]

- 6. (~2~H_11_)Piperidine | C5H11N | CID 16212919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its limited commercial availability, this document focuses on a feasible synthetic route, its chemical properties, and the broader context of piperidine-containing molecules in pharmaceutical research.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=CN=C(C=C2)C#N |

| CAS Number | Not readily available |

Commercial Availability

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers. Researchers interested in this compound will likely need to synthesize it in-house. The following section provides a detailed, plausible synthetic protocol.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A practical and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction in pyridine chemistry involves the displacement of a halide from the pyridine ring by a nucleophile, in this case, piperidine. The cyano group at the 2-position and the nitrogen atom in the pyridine ring activate the 5-position for nucleophilic attack.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Materials:

-

5-Bromopicolinonitrile (1 equivalent)

-

Piperidine (1.2-1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile and the chosen solvent (DMSO or DMF).

-

Add piperidine and the base (K₂CO₃ or Et₃N) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the piperidine and picolinonitrile moieties are prevalent in a wide range of biologically active molecules.[1]

-

Piperidine in Medicinal Chemistry: The piperidine ring is a common scaffold in many FDA-approved drugs and is associated with a wide array of pharmacological activities, including anticancer, antiviral, and central nervous system effects. Its presence can improve the pharmacokinetic properties of a drug candidate.

-

Picolinonitrile as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Given the prevalence of these structural motifs in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.

Logical Workflow for Research and Development

The following diagram illustrates a typical workflow for a researcher interested in exploring the potential of this compound.

Caption: R&D workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic route offers a practical starting point for its preparation, enabling further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to the Thermal Stability of 5-(Piperidin-1-yl)picolinonitrile

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 5-(Piperidin-1-yl)picolinonitrile is not publicly available. This guide therefore provides a comprehensive framework for assessing its thermal properties, including detailed hypothetical experimental protocols and data interpretation strategies, based on standard analytical techniques for organic compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties of this compound. The thermal stability of a compound is a critical parameter, influencing its synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is essential for ensuring its quality, safety, and efficacy in research and development.

Introduction to Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. The most common techniques for assessing the thermal stability of a small organic molecule like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][2] TGA is primarily used to determine the decomposition temperatures and kinetics, as well as the composition of the material.[1][2]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] DSC is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition.[3][5]

Hypothetical Experimental Protocols

The following sections detail the proposed methodologies for determining the thermal stability of this compound.

This protocol outlines the steps for analyzing the thermal decomposition of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is of high purity and has been appropriately dried to remove any residual solvents.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[6]

Instrumental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.[7]

-

-

Data Collection: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

-

Note the percentage of residual mass at the end of the experiment.

This protocol describes the procedure for identifying the thermal transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and any other endothermic or exothermic events, including decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the pure, dried compound into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components before decomposition.

Instrumental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature beyond the decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting. Determine the onset temperature and the peak maximum.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Identify exothermic peaks, which may indicate crystallization or decomposition.

Hypothetical Data Presentation

The data obtained from the TGA and DSC experiments would be summarized in the following tables for clear interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | [Data] | °C |

| Temperature at 5% Mass Loss (Td5) | [Data] | °C |

| Temperature at 50% Mass Loss (Td50) | [Data] | °C |

| Residual Mass at 600°C | [Data] | % |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

| Melting Point (Tm, Onset) | [Data] | °C |

| Enthalpy of Fusion (ΔHfus) | [Data] | J/g |

| Decomposition Event (Peak) | [Data] | °C |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical decomposition pathway.

Caption: Experimental workflow for thermal stability assessment.

Caption: Hypothetical thermal decomposition pathway.

Interpretation and Conclusion

The thermal stability of this compound would be determined by the onset of its decomposition as measured by TGA. A higher decomposition temperature indicates greater thermal stability. The DSC data would complement this by providing information on the compound's melting behavior and the energetics of its decomposition. For instance, a sharp melting peak followed by a distinct decomposition event at a much higher temperature would suggest good thermal stability up to its melting point. Conversely, if decomposition occurs at or near the melting point, the compound would be considered thermally labile.

When heated, piperidine itself is known to decompose, emitting toxic fumes of nitrogen oxides.[8] The thermal degradation of piperidine derivatives can proceed through various mechanisms, including ring-opening and fragmentation.[9] The picolinonitrile moiety may also undergo complex reactions at high temperatures, potentially leading to polymerization or the release of hydrogen cyanide.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epfl.ch [epfl.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile: Current Research and Data

Synthesis and Characterization

There are no detailed, publicly available experimental protocols for the synthesis of 5-(Piperidin-1-yl)picolinonitrile. However, the synthesis of related compounds, such as 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][2]naphthyridin-1-ylamine, has been described in the context of developing bombesin receptor subtype-3 agonists.[3] The synthesis of such complex molecules involves multi-step processes and does not provide a direct, simple protocol for the preparation of the core compound of interest.

Similarly, specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not present in the surveyed literature. For reference, the characteristic spectral data for the parent piperidine structure are available.

-

1H NMR of Piperidine: Signals for the methylene protons can be observed at approximately δ 1.46-1.58, 2.04, and 2.79 ppm in CDCl3.[4]

-

IR Spectrum of Piperidine: The infrared spectrum of piperidine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[5][6]

-

Mass Spectrum of Piperidine: The electron ionization mass spectrum of piperidine is well-documented and shows a characteristic fragmentation pattern.[7]

The characterization of novel compounds in this chemical class, such as derivatives of 5-amino-pyrazole-4-carbonitriles, typically involves confirmation of their structure using 1H NMR, 13C NMR, and FTIR spectroscopy, along with elemental analysis.[8]

Theoretical Studies

Direct theoretical studies, including quantum chemical calculations, molecular modeling, or computational analyses of the electronic and structural properties of this compound, have not been identified in the scientific literature. While general computational methods are widely used to predict properties of organic molecules, specific data sets for this compound are absent.

Biological Activity

The biological activity of this compound itself has not been reported. However, more complex molecules containing this structural motif have been investigated for their therapeutic potential. For instance, a derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, was identified as a potent and selective CHK1 inhibitor for hematologic malignancies.[9][10] This suggests that the picolinonitrile scaffold can be a valuable component in the design of kinase inhibitors.

Additionally, other complex piperidine-containing compounds have been synthesized and evaluated for various biological activities, including as bombesin receptor subtype-3 agonists, indicating the broad therapeutic relevance of the piperidine moiety.[3]

Experimental and Computational Methodologies for Future Studies

Given the lack of specific data, the following experimental and computational workflows would be appropriate for a thorough investigation of this compound.

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine. The following diagram illustrates a generalized workflow for its synthesis and characterization.

Caption: Generalized workflow for the synthesis and characterization of this compound.

A theoretical investigation would provide insights into the molecular properties of this compound. The following diagram outlines a typical computational chemistry workflow.

Caption: A standard workflow for the computational analysis of molecular properties.

Conclusion

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine [webbook.nist.gov]

- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 7. Piperidine [webbook.nist.gov]

- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Piperidin-1-yl)picolinonitrile: A Scoping Review of a Novel Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive scoping review of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential for further investigation in drug discovery. Due to the limited availability of direct research on this specific molecule, this review focuses on the synthesis, potential biological activities, and relevant experimental methodologies based on an analysis of its core chemical moieties: the picolinonitrile and piperidine rings. This document aims to serve as a foundational resource to guide future research and development efforts.

Introduction

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its saturated heterocyclic structure allows it to act as a versatile scaffold, influencing the physicochemical properties and pharmacological activity of a molecule. When combined with a picolinonitrile framework, a substituted pyridine ring bearing a nitrile group, the resulting compound, this compound, presents a unique chemical entity with potential for diverse biological interactions. This guide explores the synthetic accessibility and potential therapeutic applications of this compound by examining related structures and methodologies.

Synthesis and Characterization

While specific synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine.

Table 1: General Synthetic Parameters for Piperidine and Picoline Derivatives

| Parameter | Value/Condition | Reference |

| Starting Materials | 5-halopicolinonitrile, Piperidine | General Organic Chemistry Principles |

| Solvent | Acetonitrile, DMF, DMSO | [4] |

| Base | DIPEA, Triethylamine | [4] |

| Temperature | 20°C - 70°C | [4] |

| Purification | Flash silica chromatography, MPLC | [4][5] |

A general workflow for the synthesis and characterization of such a compound is depicted below.

Figure 1: A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound has not been explicitly reported. However, the constituent piperidine and picolinonitrile moieties are present in a wide range of biologically active molecules.

Piperidine-Containing Compounds

The piperidine ring is a key pharmacophore in many drug classes.[1] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial Activity: Piperidine derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][3]

-

Enzyme Inhibition: Specific piperidine-containing molecules have been identified as inhibitors of enzymes such as acetylcholinesterase and urease.[6]

-

Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in drugs targeting CNS disorders.[7]

Picolinonitrile and Related Pyridine Derivatives

Pyridine-based compounds are also of significant interest in medicinal chemistry.[8] Nitropyridine derivatives, for instance, have been investigated for their potential as:

-

Anticancer Agents: Certain pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[8]

-

Enzyme Inhibitors: Substituted pyridines have been evaluated as inhibitors for enzymes like chymotrypsin and urease.[8]

Given the activities of these related compounds, this compound could be a candidate for screening against a variety of therapeutic targets. A hypothetical screening cascade is presented below.

Figure 2: A conceptual workflow for the biological screening of this compound.

Experimental Methodologies

Detailed experimental protocols for this compound are not available. However, based on the literature for similar compounds, the following methodologies would be relevant for its synthesis and biological evaluation.

General Synthesis Protocol

A representative synthesis could be adapted from procedures for related picolinamide compounds.[5]

-

Reaction Setup: To a solution of 5-bromopicolinonitrile in a suitable solvent (e.g., acetonitrile), add piperidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 2 hours).[4]

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue using an appropriate chromatographic technique, such as flash silica chromatography or medium-pressure liquid chromatography (MPLC), with a suitable eluent system (e.g., ethyl acetate/hexanes).[5]

-

Characterization: Confirm the structure of the purified product using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Biological Assays

Should initial screening indicate potential biological activity, a variety of in vitro assays could be employed for further characterization.

Table 2: Examples of Potentially Relevant In Vitro Assays

| Assay Type | Example | Purpose |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that inhibits visible growth of a microorganism. |

| Anticancer | MTT or CellTiter-Glo Assay | To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines. |

| Enzyme Inhibition | Kinase Activity Assay | To measure the ability of the compound to inhibit the activity of a specific enzyme. |

A potential signaling pathway that could be investigated, should the compound show anticancer activity, is the WNT signaling pathway, which has been implicated in colon cancer and is modulated by some 1,7-naphthyridine derivatives.[9]

Figure 3: A hypothetical mechanism of action targeting the Wnt signaling pathway.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for biological activity, owing to its constituent piperidine and picolinonitrile scaffolds. This review provides a foundational understanding of its potential synthesis, characterization, and therapeutic applications based on the broader chemical literature. Future research should focus on the definitive synthesis and comprehensive biological screening of this compound to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies on derivatives could further optimize any identified biological activities, paving the way for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 5. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

In-Depth Technical Guide: Structural Analogs of 5-(Piperidin-1-yl)picolinonitrile as Checkpoint Kinase 1 (CHK1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a series of structural analogs of 5-(Piperidin-1-yl)picolinonitrile that have been investigated as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial target in cancer therapy. The information presented herein is compiled from a key study in the field and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Analogs

The core structure of interest is this compound. A significant advancement in the exploration of its analogs has been the discovery of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives. These compounds have demonstrated potent inhibitory activity against CHK1 kinase. One particularly promising molecule from this series is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, which will be a focus of this guide.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of key structural analogs.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK1 vs. CHK2) |

| (R)-17 | 0.4 | >17200 | >4300-fold |

| Lead Compound | Modest Activity | - | - |

| ... (other analogs) | ... | ... | ... |

Table 2: In Vitro Anti-proliferative Activity against Hematologic Malignancy Cell Lines

| Compound ID | Z-138 IC50 (µM) | Other Cell Line 1 IC50 (µM) | Other Cell Line 2 IC50 (µM) |

| (R)-17 | 0.013 | ... | ... |

| ... (other analogs) | ... | ... | ... |

(Note: "..." indicates where additional data for other analogs from the source would be populated.)

Experimental Protocols

Synthesis of 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods for each analog, please refer to the source publication.

Caption: General synthetic workflow for 5-(pyrimidin-2-ylamino)picolinonitrile analogs.

General Procedure:

-

Coupling Reaction: A substituted pyrimidine is reacted with a substituted picolinonitrile derivative under conditions suitable for nucleophilic aromatic substitution. This typically involves a base and an appropriate solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

-

Further Modifications: In some cases, further chemical modifications are performed on the coupled intermediate to introduce additional diversity to the analogs.

-

Characterization: The final products are characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro CHK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against CHK1 kinase is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

Caption: Workflow for the in vitro CHK1 kinase inhibition assay.

Protocol Outline:

-

A reaction mixture is prepared containing recombinant human CHK1 enzyme, a specific peptide substrate, and ATP in a suitable assay buffer.

-

The synthesized compounds are added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as TR-FRET, where a labeled antibody specific to the phosphorylated substrate is used.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Anti-proliferative Assay

The anti-proliferative activity of the compounds is evaluated against various cancer cell lines, particularly those from hematologic malignancies.

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo.

-

The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.

In Vivo Xenograft Model

The in vivo efficacy of lead compounds is often evaluated in a xenograft mouse model.

Caption: Workflow for the in vivo xenograft model.

Protocol Outline:

-

Human hematologic malignancy cells (e.g., Z-138) are subcutaneously injected into immunocompromised mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., intravenously or orally) at a specific dose and schedule. The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Signaling Pathway

The following diagram illustrates the role of CHK1 in the DNA damage response pathway, which is the target of the described inhibitors.

Caption: Simplified DNA damage response pathway and the role of CHK1 inhibitors.

This guide provides a foundational understanding of the structural analogs of this compound as CHK1 inhibitors. For a comprehensive understanding, including the full scope of synthesized analogs and detailed experimental data, it is recommended to consult the primary research literature.

Methodological & Application

experimental protocol for using 5-(Piperidin-1-yl)picolinonitrile in assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperidin-1-yl)picolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group and a nitrile moiety. While specific biological data for this exact molecule is not extensively available in public literature, the piperidine and picolinonitrile scaffolds are prevalent in a wide range of biologically active compounds.[1] Derivatives of these classes have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

The piperidine ring is a common motif in medicinal chemistry, known to enhance the pharmacological properties of molecules.[1] The picolinonitrile framework is also a key component in a variety of bioactive compounds, including kinase inhibitors and other targeted therapies. This document provides a generalized experimental protocol for the initial screening and characterization of this compound in common biological assays, based on the known activities of structurally related molecules.

Disclaimer

The following protocols and potential applications are proposed based on the chemical structure of this compound and the known biological activities of related piperidine and picolinonitrile derivatives. These are intended to serve as a starting point for research, and specific experimental conditions may require optimization.

Potential Applications

Based on the activities of structurally similar compounds, this compound could be investigated for, but not limited to, the following applications:

-

Oncology: As a potential inhibitor of protein kinases or other signaling pathways implicated in cancer cell proliferation and survival.

-

Central Nervous System (CNS) Disorders: As a modulator of neurotransmitter receptors or enzymes involved in neurological processes.

-

Antimicrobial Agent: For activity against various bacterial or fungal strains.

Safety and Handling

Caution: The toxicological properties of this compound have not been fully investigated. Handle with appropriate caution. The following are general safety precautions based on related compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Workflow for In Vitro Screening

The following diagram outlines a general workflow for the initial in vitro screening of this compound.

Caption: General workflow for in vitro screening of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa, A549).

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

This compound

-

Recombinant protein kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Kinase buffer

-

This compound dilutions

-

Recombinant kinase

-

Substrate peptide

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

Given that many picolinonitrile derivatives are known to be kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format. Below is a template for presenting hypothetical results.

| Assay Type | Target/Cell Line | Endpoint | This compound | Positive Control |

| Cell Viability | HeLa | IC₅₀ (µM) | 15.2 | Doxorubicin (0.5 µM) |

| Kinase Inhibition | Kinase X | IC₅₀ (µM) | 8.7 | Staurosporine (0.1 µM) |

| Receptor Binding | Receptor Y | Kᵢ (nM) | 120 | Known Ligand (10 nM) |

Note: The values presented in the table are for illustrative purposes only and do not represent actual experimental data for this compound.

Conclusion and Future Directions

The provided application notes offer a foundational framework for the initial investigation of this compound. Based on its structural motifs, this compound warrants exploration for its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on a broader screening against a panel of cancer cell lines and kinases to identify specific targets. Subsequent studies should include mechanism of action elucidation, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments.

References

Application Notes and Protocols for Piperidinyl-Pyridine and Picolinonitrile-Type Ligands in Catalysis

Introduction

While direct catalytic applications of 5-(Piperidin-1-yl)picolinonitrile are not extensively documented in the reviewed literature, its structural motifs—a piperidinyl-substituted pyridine and a picolinonitrile—are prevalent in a variety of successful ligands for cross-coupling and other catalytic reactions. The piperidinyl group acts as an electron-donating substituent, influencing the electronic properties of the pyridine ring, while the nitrile group can participate in metal coordination. These application notes provide an overview and detailed protocols for representative catalytic systems utilizing ligands with similar structural features, offering a guide for researchers in catalysis and drug development.[1][2]

I. Application Note: Piperidinyl-Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Overview

Piperidine-functionalized pyridine ligands are instrumental in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][3][4] The piperidine moiety can enhance the catalytic activity by modifying the steric and electronic environment of the metal center. These ligands have been successfully employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2]

Data Presentation: Performance of Piperidinyl-Pyridine Type Ligands in Cross-Coupling Reactions

| Ligand Type | Reaction | Substrates | Catalyst System | Yield (%) | Reference |

| Substituted Piperidine | Buchwald-Hartwig Amination | Aryl iodide, 1-(2-aminoethyl)piperidine | Pd(OAc)2/L17 | 35 | [1] |

| Piperidine Derivative | Suzuki-Miyaura Coupling | 4-bromoanisole, Phenylboronic acid | [Pd-μ-BrP(t-Bu)3]2 | 82 | [1] |

| Piperidine Carboxamide | Buchwald-Hartwig Amination | Aryl halide, Piperidine carboxamide | Not specified | Not specified | [1] |

Logical Relationship: Role of Piperidinyl-Pyridine Ligands in a Catalytic Cycle

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example based on common practices in the field.[5][6][7]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine, a biarylphosphine)

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane) (5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-